molecular formula C18H27N3O2 B7917691 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917691
M. Wt: 317.4 g/mol
InChI Key: BMNLTLRQTJYWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a cyclopropyl group, and an amino-ethyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring This can be achieved through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, cyclopropyl-containing molecules, and amino-ethyl substituted compounds. Examples include:

  • Piperidine-1-carboxylic acid derivatives
  • Cyclopropylamine derivatives
  • Amino-ethyl substituted benzyl esters

Uniqueness

The uniqueness of 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.

Properties

IUPAC Name

benzyl 4-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c19-10-13-21(16-6-7-16)17-8-11-20(12-9-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNLTLRQTJYWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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